2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Description
2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring two trifluoromethyl (-CF₃) groups at the 2' and 4' positions of one aromatic ring and a formyl (-CHO) group at the 4-position of the adjacent ring. The trifluoromethyl substituents impart strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in organic synthesis. While direct references to this exact compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-6-12(13(7-11)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUWUNODFXHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Hydrogenation Reaction: The dinitro biphenyl is then subjected to hydrogenation using a palladium-carbon catalyst to yield 2,2’-bis(trifluoromethyl)-4,4’-diamino biphenyl.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2’,4’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’,4’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,4’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural variations and electronic effects among biphenyl carbaldehydes:
Key Observations :
- Trifluoromethyl Groups: The dual -CF₃ groups in the target compound enhance lipophilicity and metabolic stability compared to mono-substituted analogs like 2i or 2a .
Physical and Chemical Properties
*Estimated based on increased molecular symmetry and -CF₃ interactions.
Biological Activity
2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 1333319-67-7) is an organic compound notable for its unique chemical structure, which includes two trifluoromethyl groups and an aldehyde functional group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial studies.
The molecular formula of this compound is , with a molecular weight of approximately 318.21 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, facilitating cell membrane penetration and interaction with biological targets.
The mechanism of action involves the aldehyde group forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or disrupting cellular processes. This reactivity is crucial for its biological activity, particularly in targeting specific pathways in cancer cells.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : In one study, compounds similar to this aldehyde were tested for their cytotoxic effects on human cancer cell lines such as MDA-MB-231 and HeLa. The results demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating potent growth-inhibitory activity against these cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that it can inhibit the growth of various pathogens, making it a candidate for further development in treating infections.
- Research Findings : A study highlighted the effectiveness of related compounds against influenza viruses, where certain derivatives showed significant cytopathic protection ability . This suggests that this compound could be explored further for antiviral applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that the positioning of the trifluoromethyl groups and the aldehyde functional group significantly impacts its biological activity. Modifications to these groups can enhance or diminish the compound's efficacy against specific biological targets.
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer / Antimicrobial |
| Related Compound A | 22.94 | Antiviral |
| Related Compound B | 10.36 | Cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromobenzaldehyde and a boronic acid derivative bearing trifluoromethyl groups. Key parameters include:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).
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Base : Na₂CO₃ or K₂CO₃ in a toluene/water biphasic system.
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Temperature : 80–100°C under reflux for 12–24 hours.
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Yield Optimization : Excess boronic acid (1.2–1.5 eq) improves conversion, while degassing solvents minimizes side reactions. Post-reaction purification via column chromatography (hexane/ethyl acetate) is critical .
Reaction Condition Impact on Yield Higher Pd loading (>2 mol%) Marginal improvement, risk of colloidal Pd formation Lower temperature (<80°C) Incomplete coupling, <50% yield Aqueous base omission No reaction progression
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach :
- ¹H/¹³C NMR : Confirm aldehyde proton (δ 10.0–10.2 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C).
- HPLC-MS : Purity >95% with ESI+ mode (expected [M+H]+: m/z 319.1).
- X-ray Crystallography : Resolve biphenyl planarity and substituent orientation (if single crystals form).
- Elemental Analysis : Validate C, H, F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What electronic effects do the 2',4'-trifluoromethyl groups impart on the biphenyl core, and how does this influence reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups induce:
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Reduced Electron Density : At the biphenyl core, enhancing electrophilic substitution resistance.
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Steric Effects : 2'-CF₃ creates torsional strain (~30° dihedral angle vs. 4'-CF₃), altering π-conjugation.
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Reactivity in Aldehyde Transformations : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents) but requires activation (e.g., BF₃·OEt₂) due to electron-deficient aryl rings .
Substituent Position Electron Density (Hammett σ) Reactivity with NaBH₄ 2'-CF₃, 4'-CF₃ σ = +0.54 (strong EWG) Slow reduction (24h, 40% yield) 4'-CF₃ only σ = +0.43 Moderate reduction (12h, 70% yield)
Q. How does this compound serve as a precursor in medicinal chemistry, specifically for protease inhibitors?
- Methodological Answer : The aldehyde moiety is pivotal for covalent inhibition via Schiff base formation with lysine residues. Example workflow:
Derivatization : React with primary amines (e.g., aniline derivatives) to form imine-linked probes.
Biological Screening : Test against serine proteases (e.g., trypsin-like enzymes) using fluorescence-based assays.
SAR Analysis : Correlate trifluoromethyl positions with IC₅₀ values; 2',4'-disubstitution often improves target selectivity over mono-substituted analogs .
Q. How to resolve contradictions in reported biological activity data across structurally similar biphenyl aldehydes?
- Methodological Answer : Discrepancies often arise from substituent positional isomerism or assay variability. Recommended steps:
Comparative SAR Studies : Synthesize analogs (e.g., 3',4'- vs. 2',4'-CF₃) and test under identical conditions.
Computational Modeling : Use DFT to calculate electrostatic potential maps; 2',4'-CF₃ shows distinct charge distribution vs. 3',5'-CF₃.
Meta-Analysis : Cross-reference datasets from PubChem (CID 4328569) and ChEMBL for consensus patterns .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others classify it as inert?
- Methodological Answer : Discrepancies stem from cell line-specific responses and impurity profiles :
- Impurity Control : Trace Pd residues (from synthesis) can artificially elevate cytotoxicity. Use Chelex resin for Pd scavenging.
- Assay Conditions : Viability assays (e.g., MTT vs. ATP-luciferase) yield divergent results; validate with orthogonal methods.
- Metabolic Activation : Liver microsome pre-incubation may unmask toxicity via aldehyde oxidation to carboxylic acid .
Applications in Material Science
Q. Can this compound be integrated into metal-organic frameworks (MOFs) for fluorophore applications?
- Methodological Answer : Yes, via post-synthetic modification :
MOF Synthesis : Use Zn²⁺ or Zr⁴⁺ nodes with carboxylate linkers.
Aldehyde Functionalization : Condense with hydrazine-based ligands to form luminescent Schiff base complexes.
Photophysical Analysis : Trifluoromethyl groups enhance quantum yield (QY) by reducing aggregation-caused quenching (ACQ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
